molecular formula C16H16N2O6 B5911909 1-allyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-allyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5911909
M. Wt: 332.31 g/mol
InChI Key: OBJZNZZPRJVDBW-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as HDM-2 inhibitor, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of the MDM2 protein, which is involved in the regulation of the tumor suppressor protein p53. Inhibition of MDM2 activity can lead to the activation of the p53 pathway, which can induce cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

1-allyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the activity of the MDM2 protein, which is a negative regulator of the p53 tumor suppressor protein. Inhibition of MDM2 activity leads to the activation of the p53 pathway, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 1-allyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have other biochemical and physiological effects. For example, this compound has been reported to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-allyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its specificity for the MDM2 protein. This compound has been shown to selectively inhibit MDM2 activity without affecting other proteins in the p53 pathway. However, a limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 1-allyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate the anti-tumor activity of this compound in different types of cancer and to explore its potential use in combination with other cancer therapies. Another direction is to develop more effective methods for administering this compound in vivo, such as using nanoparticle-based delivery systems. Additionally, further studies are needed to better understand the biochemical and physiological effects of this compound and to explore its potential therapeutic uses beyond cancer treatment.

Synthesis Methods

The synthesis of 1-allyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been described in several studies. One of the most commonly used methods involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding pyrimidinetrione. The resulting product is then reacted with allyl bromide to obtain the final compound.

Scientific Research Applications

Several studies have investigated the potential use of 1-allyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in cancer treatment. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated the anti-tumor activity of this compound in mouse models of cancer.

properties

IUPAC Name

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-4-5-18-15(21)10(14(20)17-16(18)22)6-9-7-11(23-2)13(19)12(8-9)24-3/h4,6-8,19H,1,5H2,2-3H3,(H,17,20,22)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJZNZZPRJVDBW-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=C2C(=O)NC(=O)N(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/2\C(=O)NC(=O)N(C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

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